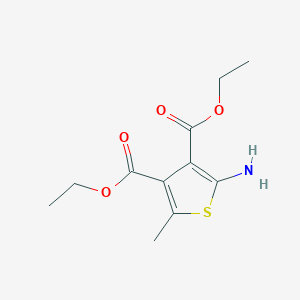
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethylphenol” is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols . “1-(4-Ethylphenyl)ethanamine” is another compound with the empirical formula C10H15N .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethylphenyl)ethanamine” is given by the InChI string: 1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Ethylphenyl)-2,2,2-trifluoroethanol” are not available, related compounds have been studied. For example, “1-(4-Ethylphenyl)ethanamine” is involved in the reduction of ketones to alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylphenol” include a white solid appearance, a leather-like odor, a melting point of 45.1 °C, a boiling point of 218 °C, and a flash point of 104 °C .Scientific Research Applications
Conformational Dynamics Study
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol has been explored in the context of conformational dynamics. Carlson et al. (2018) investigated the rotational spectrum of a related molecule, 1-phenyl-2,2,2-trifluoroethanol, using Fourier transform microwave spectrometers. This research provides insights into the molecule's conformational landscape, influenced by the phenyl substitution, and refines ab initio structures based on rotational spectra data (Carlson et al., 2018).
Nucleophile Selectivity in Reactions
The compound's utility in studying nucleophile selectivity in chemical reactions is highlighted by Tsuji, Ogawa, and Richard (2013). Their research examined the reaction dynamics of a similar compound in trifluoroethanol/water, focusing on nucleophile and solvent interactions, providing valuable insights into chemical reaction mechanisms (Tsuji, Ogawa, & Richard, 2013).
Electrochemical Oxidation Studies
Shirai et al. (2000) explored the electrochemical oxidation of 2,2,2-trifluoroethanol, closely related to 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol. Their research focused on the synthesis of trifluoroacetaldehyde 2,2,2-trifluoroethyl hemiacetal, demonstrating its higher reactivity and potential applications in facile synthesis methods (Shirai et al., 2000).
Chemoenzymatic Synthesis
González-Martínez, Gotor, and Gotor‐Fernández (2019) studied the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones, closely related to 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol. Their research involved the use of alcohol dehydrogenases for bioreduction, contributing to the development of stereoselective routes in pharmaceutical and chemical synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Solvent Studies in Organic Chemistry
The role of 2,2,2-trifluoroethanol as a solvent in organic reactions has been a topic of interest. For instance, Yorimitsu et al. (2001) studied the effect of solvents like 2,2,2-trifluoroethanol in bromine atom-transfer radical addition reactions, highlighting the influence of solvent properties on reaction efficiency and outcomes (Yorimitsu et al., 2001).
Polymer Synthesis and Characterization
In polymer science, 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol derivatives have been used in synthesizing and characterizing novel polymers. For example, Tao et al. (2009) synthesized fluorinated polyimides using derivatives of 2,2,2-trifluoroethanol, exploring their thermal stability, mechanical properties, and dielectric constants. Such studies contribute to the development of advanced materials with specific desired properties (Tao et al., 2009).
Safety And Hazards
Future Directions
Research on gut-derived neuroactive compounds like 4-Ethylphenol is expanding, especially in the context of neurocognitive disorders like autism. Future research should focus on physical or metabolic mechanisms that can reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or its derivatives from the brain, or increase excretion from the kidneys .
properties
IUPAC Name |
1-(4-ethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBTIUHXFCXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)


![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)
![3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride](/img/structure/B2524688.png)
![2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2524689.png)


![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)
![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)
